6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione
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Overview
Description
6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a thione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy groups and the thione moiety. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6,7-Dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 2,4-Dihydroxy-6-methylbenzaldehyde
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of the thione moiety
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25) |
InChI Key |
VIORPVHNIUUNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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